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Compound of Interest

Compound Name: Enduracidin A

Cat. No.: B8117678

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enduracidin A

Abstract

Enduracidin A is a potent lipodepsipeptide antibiotic isolated from Streptomyces fungicidicus.
It exhibits significant activity against a range of Gram-positive bacteria, including resistant
strains. Its complex molecular architecture, characterized by a 17-amino acid macrocycle, a
depsipeptide bond, a lipid tail, and several non-proteinogenic and D-configured amino acids,
has been a subject of extensive study. This document provides a comprehensive technical
overview of the chemical structure and stereochemistry of Enduracidin A, including
spectroscopic data, detailed experimental protocols for its structural elucidation, and visual
diagrams of its key features and analytical workflows.

Chemical Structure

Enduracidin A is a cyclic lipodepsipeptide antibiotic.[1][2] Its structure is composed of a
seventeen-amino acid peptide core, which is cyclized via an ester linkage (depsipeptide bond)
between the C-terminal carboxyl group of Alanine (Alal”) and the hydroxyl group of a Threonine
(Thr) residue.[1] Covalently attached to the N-terminal amino acid is a fatty acid side chain. The
congeners, Enduracidin A and B, differ in this lipid moiety.

The peptide backbone is notable for its inclusion of several unusual, non-proteinogenic amino
acids, namely 4-hydroxyphenylglycine (Hpg) and the rare cyclic guanidino amino acid,
enduracididine (End).[3]
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Molecular Formula: C107H138Cl2N26031

Constituent Amino Acids

The primary structure of Enduracidin A comprises the following 17 amino acid residues. The
sequence and composition have been determined through a combination of chemical
degradation and extensive NMR spectroscopic analysis.[2]

o Aspartic acid (Asp)

e Threonine (Thr) - 2 residues

e Serine (Ser) - 2 residues

e Glycine (Gly)

e Alanine (Ala) - 2 residues

» Valine (Val)

¢ Phenylalanine (Phe)

e Citrulline (Cit)

o 4-Hydroxyphenylglycine (Hpg) - 4 residues

e Enduracididine (End) - 2 residues

Stereochemistry

A defining feature of Enduracidin A is its complex stereochemistry. Analysis of its biosynthetic
gene cluster and degradation studies have revealed that the molecule contains a significant
number of D-configured amino acids.[3] Out of the 17 amino acid residues, seven are present
in the D-configuration.[3] This high prevalence of D-amino acids is believed to contribute to the
molecule's stability against proteolytic degradation and its potent biological activity.

The biosynthesis of these D-amino acids is particularly noteworthy. The non-ribosomal peptide
synthetase (NRPS) machinery responsible for assembling Enduracidin lacks traditional
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epimerization (E) domains. Instead, it possesses a unique subset of condensation (C) domains
that catalyze both peptide bond formation and the epimerization of the preceding L-amino acid
to its D-form.[3]

The rare amino acid enduracididine, which contains two stereocenters, exists in Enduracidin A

as L-allo-enduracididine.[4]

Table 1: Amino Acid Composition and Stereochemistry of Enduracidin A
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Residue Position Amino Acid Abbreviation Stereochemistry

1 Aspatrtic acid Asp D

2 Threonine Thr D
4-

3 ) Hpg D
Hydroxyphenylglycine

4 Serine Ser D
4-

5 _ Hpg L
Hydroxyphenylglycine

6 Alanine Ala D
4-

7 , Hpg L
Hydroxyphenylglycine

8 Threonine Thr L

9 Citrulline Cit L

10 Enduracididine End L-allo
4-

11 _ Hpg L
Hydroxyphenylglycine

12 Serine Ser D

13 Valine Val L

14 Glycine Gly N/A

15 Enduracididine End L-allo

16 Phenylalanine Phe D

17 Alanine Ala L

Spectroscopic and Analytical Data

The structure of Enduracidin A was elucidated using a combination of mass spectrometry and
advanced NMR techniques.
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Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine
the accurate mass and molecular formula of the intact molecule. Tandem mass spectrometry
(MS/MS) is employed for sequencing the peptide. Collision-induced dissociation (CID) of the
protonated molecular ion generates a series of fragment ions, primarily b- and y-type ions, from
which the amino acid sequence can be deduced.

Table 2: Representative MS/MS Fragmentation Data for Peptide Sequencing

Typical Observation in

lon Type Description L .
Enduracidin Analysis
) Provides the molecular weight
[M+H]* Protonated molecular ion o )
of the entire lipopeptide.
_ _ A series of b-ions helps to read
N-terminal fragments resulting ] )
. ] the amino acid sequence
b-ions from cleavage of the amide ) ]
starting from the N-terminus
bond. o
(lipid tail end).
C-terminal fragments resulting A series of y-ions helps to
y-ions from cleavage of the amide confirm the sequence starting

bond.

from the C-terminus (Alat’).

Neutral Loss

Loss of small molecules like
H20 or NHs from fragment

ions.

Frequently observed from
residues like Ser, Thr, and Asp,

aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the primary structure, stereochemistry, and the three-dimensional
solution structure of Enduracidin A was accomplished through a suite of NMR experiments.[2]

These include:

e 1D H NMR: To identify proton signals and their chemical environments.

e 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino

acid residue's spin system.
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e 2D TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino
acid residue spin system, facilitating residue identification.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing crucial distance restraints for determining the peptide sequence and
the 3D conformation.[2]

e 1H-1BC HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): To assign the
chemical shifts of carbon atoms by correlating them to their attached protons.

Table 3: Representative *H NMR Chemical Shifts for Key Residues

Representative Chemical

Amino Acid Residue Proton Shift (ppm) in DMSO-ds
Enduracididine (End) a-H ~4.1-4.3

B-H ~1.8-2.1

y-H ~35-3.7

4-H-phenylglycine (Hpg) a-H ~5.2-54

Aromatic H ~6.7 (d) and ~7.2 (d)

Fatty Acid Chain Terminal CHs ~0.85 (1)

Methylene (CH-2) ~1.2-1.5 (br)

Note: These are approximate values; exact shifts depend on the residue's position in the
sequence and the local conformation.

Experimental Protocols

The following section outlines the key methodologies used for the isolation and structural
characterization of Enduracidin A.

Isolation and Purification of Enduracidin A
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o Fermentation:Streptomyces fungicidicus is cultured in a suitable production medium under
aerobic conditions for several days to allow for antibiotic production.

o Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant.
Enduracidin is extracted from the mycelial cake using an organic solvent such as methanol
or acetone.

 Purification: The crude extract is concentrated and subjected to multiple rounds of
chromatography. A typical scheme involves silica gel column chromatography followed by
reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure
Enduracidin A.[1]

Amino Acid Stereochemical Analysis via Advanced
Marfey's Method

This protocol is a standard method for determining the absolute stereochemistry of amino acids
from a peptide hydrolysate.[1][4]

e Acid Hydrolysis: A pure sample of Enduracidin A (~100 ug) is completely hydrolyzed into its
constituent amino acids by heating in 6 N HCI at 110°C for 24 hours in a sealed, evacuated
tube.

o Derivatization: The dried hydrolysate is dissolved in a bicarbonate buffer. It is then reacted
with a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) at
40°C for 1 hour. This reagent attaches to the primary amine of each amino acid.

e Quenching: The reaction is quenched by the addition of 1 N HCI.

e HPLC Analysis: The resulting mixture of L-FDAA-derivatized amino acids is analyzed by RP-
HPLC.

o Comparison: The retention times of the derivatized amino acids from the hydrolysate are
compared to those of authentic L- and D-amino acid standards that have been derivatized
with L-FDAA in parallel. The L-amino acid derivatives elute earlier than the corresponding D-
amino acid derivatives, allowing for unambiguous stereochemical assignment.
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Visualizations

I/l Edges edge [ color = "#202124"; penwidth = 1.5; |;

Lipid_Tail -> N_Terminus [label="Amide Bond"]; N_Terminus -> Peptide_Backbone
[label="Peptide Bonds"]; Peptide_Backbone -> C_Terminus [label="Peptide Bonds"];
C_Terminus -> Depsipeptide_Linkage [label="Forms Ester"]; Depsipeptide_Linkage ->
Peptide_Backbone [label="Cyclizes onto Thr-OH"]; } dot Caption: Fig. 1: Key Structural
Features of Enduracidin A.

// Nodes Start [ label = "Purified Enduracidin A Sample"; fillcolor = "#4285F4"; fontcolor =
"#FFFFFF"; ]; Hydrolysis [ label = "Complete Acid Hydrolysis\n(6N HCI, 110°C, 24h)"; fillcolor =
"#34A853"; fontcolor = "#FFFFFF"; ]; Mixture [ label = "Free Amino Acid Mixture\n(L and D
isomers)"; fillcolor = "#FBBCO05"; fontcolor = "#202124"; ]; Derivatization [ label = "Derivatization
with Marfey's Reagent\n(L-FDAA)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; |;
Diastereomers [ label = "Diastereomeric Mixture\n(L-AA-L-FDAA and D-AA-L-FDAA)"; fillcolor =
"#FBBCO05"; fontcolor = "#202124"; ]; HPLC [ label = "RP-HPLC Separation”; fillcolor =
"#34A853"; fontcolor = "#FFFFFF"; ]; Comparison [ label = "Compare Retention Times\nvs.
Authentic Standards"; fillcolor = "#EA4335"; fontcolor = "#FFFFFF"; ]; Result [ label =
"Unambiguous Stereochemical\nAssignment”; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ];

/l Edges edge [ color = "#202124"; penwidth = 1.5; ];

Start -> Hydrolysis; Hydrolysis -> Mixture; Mixture -> Derivatization; Derivatization ->
Diastereomers; Diastereomers -> HPLC; HPLC -> Comparison; Comparison -> Result; } dot
Caption: Fig. 2: Workflow for Stereochemical Assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15986494/
https://pubmed.ncbi.nlm.nih.gov/15986494/
https://pubmed.ncbi.nlm.nih.gov/15986494/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://www.beilstein-journals.org/bjoc/articles/12/226
https://www.beilstein-journals.org/bjoc/articles/12/226
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

